Nesuparib

Catalog No.
S12902007
CAS No.
2055357-64-5
M.F
C23H24N6O
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nesuparib

CAS Number

2055357-64-5

Product Name

Nesuparib

IUPAC Name

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30)

InChI Key

GRPXLKXGJAGYSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1

Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) type 1 (PARP1) and 2 (PARP2) and tankyrase (TNK; TNKS; TANK) 1 and 2, with potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, nesuparib selectively and simultaneously targets and binds to PARP1/2 and TNK1/2. Inhibiting PARP activity prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. Inhibiting TNK activity blocks the tankyrase-mediated poly(ADP-ribosyl)ation of multiple target proteins including various tumor suppressors. This may include the blockage of the poly(ADP-ribosyl)ation and destabilization of AXIN, a negative regulator of beta-catenin, thereby stabilizing AXIN. This prevents Wnt/beta-catenin signaling and may inhibit the activation of transcription of a wide range of Wnt/beta-catenin target genes. This may suppress proliferation of cancer cells in which Wnt/beta-catenin signaling is overactivated. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types. TNK, a member of the PARP family, plays an important role in the regulation of the Wnt/beta-catenin signaling pathway.

Nesuparib is a novel compound developed primarily as an oral medication targeting specific enzymes involved in DNA repair processes, particularly poly (ADP-ribose) polymerases 1, 2, and 3, as well as tankyrases 1 and 2. This compound is classified as a poly (ADP-ribose) polymerase inhibitor, which plays a crucial role in the cellular response to DNA damage. By inhibiting these enzymes, Nesuparib aims to enhance the effectiveness of chemotherapy in various cancers, particularly epithelial ovarian cancer, where it is currently undergoing clinical trials .

Including condensation and cyclization, the desired molecular structure is achieved.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.
  • Specific details on the exact synthetic pathways are proprietary but generally adhere to established pharmaceutical synthesis protocols .

    Nesuparib exhibits significant biological activity as an anti-cancer agent. Its mechanism of action primarily focuses on:

    • DNA Damage Response: By inhibiting poly (ADP-ribose) polymerases, Nesuparib disrupts the DNA repair pathway, making cancer cells more susceptible to damage from chemotherapy and radiation.
    • Enhancement of Chemotherapeutic Efficacy: Clinical studies have shown that Nesuparib can sensitize tumors to other chemotherapeutic agents, improving treatment outcomes for patients with resistant forms of cancer .

    Nesuparib is primarily being investigated for its applications in oncology, particularly for:

    • Epithelial Ovarian Cancer: Currently in Phase II clinical trials targeting this malignancy.
    • Other Cancers: Research is ongoing into its efficacy against various solid tumors including colorectal cancer and triple-negative breast cancer .

    Nesuparib shares its mechanism of action with several other poly (ADP-ribose) polymerase inhibitors. Below is a comparison highlighting its uniqueness:

    Compound NameMechanism of ActionDevelopment StageNotable Features
    NiraparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useBroadly used for ovarian cancer treatment
    OlaparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useFirst PARP inhibitor approved
    TalazoparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useUnique structural features enhancing potency

    Uniqueness of Nesuparib

    Nesuparib is distinguished by its dual action on both poly (ADP-ribose) polymerases and tankyrases, potentially offering broader therapeutic benefits compared to other compounds that target only one class of enzymes. This unique binding profile may enhance its effectiveness in overcoming resistance mechanisms observed in various cancers .

    Nesuparib functions as a potent dual inhibitor targeting both the canonical DNA repair-associated Poly(ADP-ribose) Polymerase 1 and 2 enzymes and the regulatory tankyrase 1 and 2 proteins [1]. The compound exhibits remarkable selectivity with IC50 values of approximately 0.002 μM for PARP1, 0.001 μM for PARP2, 0.005 μM for tankyrase 1, and 0.001 μM for tankyrase 2 [2] [3]. This dual-targeting mechanism distinguishes Nesuparib from traditional PARP inhibitors such as olaparib, niraparib, and rucaparib, which demonstrate significantly reduced tankyrase inhibitory activity [4] [5].

    The molecular basis for this dual inhibition involves competitive binding with nicotinamide adenine dinucleotide (NAD+) at the catalytic domains of both PARP1/2 and tankyrase enzymes [1]. Nesuparib's chemical structure, characterized by its tricyclic framework with a piperazine linker and pyridine-carbonitrile moiety, enables optimal binding affinity across these structurally related but functionally distinct enzyme families [1] [2].

    Unlike traditional PARP inhibitors that primarily target PARP1 and PARP2 with IC50 values in the nanomolar range while showing minimal tankyrase activity, Nesuparib achieves clinically relevant inhibition of tankyrase 1 and 2 at concentrations that also effectively inhibit PARP1/2 [5] [4]. This unique pharmacological profile enables simultaneous disruption of DNA repair pathways and growth-promoting signaling cascades, potentially overcoming resistance mechanisms that limit the efficacy of single-target PARP inhibitors [1] [5].

    Impact on DNA Repair Pathways

    Base Excision Repair Disruption

    Nesuparib significantly impairs base excision repair through its inhibition of PARP1 and PARP2, which are essential components of the cellular DNA damage response system [1] [6]. The base excision repair pathway represents the primary mechanism for addressing oxidative DNA damage, alkylation products, and spontaneous base modifications that occur continuously in cellular DNA [7] [8].

    PARP1 functions as a molecular sensor that recognizes DNA single-strand breaks and coordinates the recruitment of downstream repair factors including X-ray repair cross-complementing protein 1 (XRCC1) and DNA ligase III [9] [10]. Upon DNA damage detection, PARP1 undergoes catalytic activation, synthesizing extensive poly(ADP-ribose) chains that create a negatively charged environment facilitating the assembly of repair complexes [9] [11].

    Nesuparib disrupts this repair process through two complementary mechanisms. First, by competitively inhibiting NAD+ binding, the compound prevents PARP1 and PARP2 from synthesizing the poly(ADP-ribose) chains necessary for repair complex assembly [1] [12]. Second, and more significantly, Nesuparib induces PARP trapping, wherein the inhibitor stabilizes PARP1-DNA complexes and prevents the auto-poly(ADP-ribosyl)ation required for enzyme release from DNA [11] [4].

    This PARP trapping mechanism proves particularly cytotoxic because the trapped PARP1-DNA complexes act as physical barriers to DNA replication fork progression [11] [13]. During DNA replication, these stable protein-DNA complexes cause replication fork stalling and collapse, converting single-strand breaks into more severe double-strand breaks that require homologous recombination repair [11] [12]. The accumulation of unrepaired base excision repair intermediates in template DNA strands triggers comprehensive genomic instability, leading to cell cycle arrest and apoptosis [13].

    Synthetic Lethality in BRCA-Wild-Type Contexts

    Nesuparib's dual inhibition mechanism enables synthetic lethality activation in BRCA-wild-type cellular contexts, significantly expanding the therapeutic window beyond traditional PARP inhibitor applications [1] [14]. Synthetic lethality occurs when simultaneous disruption of two normally non-essential pathways results in cell death, while individual pathway disruption remains compatible with cellular survival [11] [14].

    Traditional PARP inhibitors achieve synthetic lethality primarily in BRCA1/2-mutated cancers, where homologous recombination repair deficiency renders cells exquisitely sensitive to additional DNA repair pathway disruption [11] [12]. However, this approach limits therapeutic applications to the approximately 15-20% of ovarian cancers and 5-10% of breast cancers harboring BRCA mutations [14] [15].

    Nesuparib expands synthetic lethality applications through its simultaneous targeting of DNA repair mechanisms and growth-promoting pathways [1] [14]. The compound's tankyrase inhibition component contributes to synthetic lethality by disrupting multiple cellular processes beyond DNA repair, including Wnt/β-catenin signaling, telomere maintenance, and cell cycle progression [5] [16].

    In BRCA-wild-type contexts, Nesuparib-induced synthetic lethality operates through several mechanisms. The compound creates a DNA repair-deficient state through PARP1/2 inhibition while simultaneously disrupting cellular stress response pathways through tankyrase inhibition [14] [15]. This dual disruption overwhelms cellular adaptive mechanisms, leading to synthetic lethality activation even in homologous recombination-proficient cells [14].

    Furthermore, Nesuparib's ability to induce synthetic lethality extends to cancer cells with deficiencies in other DNA repair pathways, including those affecting nucleotide excision repair, mismatch repair, and non-homologous end joining [5] [14]. This broad synthetic lethality profile suggests that Nesuparib may be effective in a wider range of cancer types than traditional PARP inhibitors, potentially including those with wild-type BRCA status but harboring other DNA repair pathway defects [14] [15].

    Modulation of Wnt/β-Catenin Signaling

    Nesuparib's tankyrase inhibition component fundamentally alters Wnt/β-catenin signaling dynamics through stabilization of AXIN, a critical negative regulator of the pathway [1] [17]. The canonical Wnt/β-catenin signaling pathway controls essential cellular processes including proliferation, differentiation, and survival, with dysregulation contributing to tumorigenesis across multiple cancer types [17] [18].

    Under normal cellular conditions, β-catenin protein levels are tightly regulated by a destruction complex comprising AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) [17] [18]. This complex facilitates β-catenin phosphorylation, ubiquitination, and subsequent proteasomal degradation, maintaining low cytoplasmic β-catenin concentrations [17] [19].

    Tankyrase 1 and 2 regulate this pathway by targeting AXIN for poly(ADP-ribosyl)ation, which promotes AXIN ubiquitination and degradation through the E3 ubiquitin ligase RNF146 [19] [18]. AXIN degradation destabilizes the β-catenin destruction complex, leading to β-catenin stabilization, nuclear translocation, and activation of Wnt target gene transcription [19] [18].

    Nesuparib disrupts this regulatory mechanism by inhibiting tankyrase-mediated AXIN poly(ADP-ribosyl)ation, thereby preventing AXIN degradation and stabilizing the β-catenin destruction complex [1] [19]. This stabilization maintains β-catenin in a phosphorylated state, promoting its continued degradation and preventing nuclear accumulation [19] [20]. Consequently, Wnt/β-catenin target gene expression is significantly reduced, suppressing proliferative and survival signals that promote tumorigenesis [19] [20].

    The therapeutic significance of Wnt/β-catenin pathway modulation extends beyond direct anti-proliferative effects. Aberrant Wnt signaling contributes to cancer cell stemness, epithelial-mesenchymal transition, and therapeutic resistance [17] [20]. By normalizing Wnt/β-catenin signaling, Nesuparib potentially addresses these resistance mechanisms while sensitizing cancer cells to other therapeutic interventions [17] [20].

    Experimental evidence demonstrates that Nesuparib treatment reduces nuclear β-catenin levels and suppresses expression of Wnt target genes including c-MYC, cyclin D1, and survivin [1] [19]. This molecular reprogramming correlates with reduced cellular proliferation, enhanced apoptosis, and increased sensitivity to DNA-damaging agents [1] [20].

    Hippo Pathway Regulation via AXIN Stabilization

    Nesuparib's stabilization of AXIN through tankyrase inhibition extends beyond Wnt/β-catenin signaling to modulate the Hippo pathway, a critical regulator of organ size, tissue homeostasis, and tumor suppression [21] [22]. The Hippo pathway operates through a kinase cascade involving MST1/2 and LATS1/2 kinases that phosphorylate and inactivate the transcriptional co-activators YAP (Yes-Associated Protein) and TAZ (Transcriptional co-activator with PDZ-binding motif) [21] [22].

    AXIN functions as a scaffold protein that facilitates Hippo pathway activation by promoting MST1/2 and LATS1/2 kinase activities [21] [22]. When AXIN levels are reduced through tankyrase-mediated degradation, Hippo pathway signaling is diminished, leading to YAP/TAZ activation and nuclear translocation [21] [22]. Nuclear YAP/TAZ then promote transcription of growth-promoting genes, contributing to cellular proliferation and tumor progression [21] [23].

    Nesuparib's tankyrase inhibition stabilizes AXIN, thereby enhancing Hippo pathway activity and promoting YAP/TAZ phosphorylation and cytoplasmic retention [1] [21]. This molecular reprogramming reduces YAP/TAZ-mediated transcriptional activity, suppressing expression of growth-promoting genes including connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and ankyrin repeat domain 1 (ANKRD1) [21] [23].

    The therapeutic implications of Hippo pathway modulation are particularly significant in cancer contexts where YAP/TAZ activity promotes tumor growth, metastasis, and therapeutic resistance [21] [23]. YAP/TAZ activation has been associated with poor prognosis across multiple cancer types, including liver, breast, and colorectal cancers [21] [22]. By normalizing Hippo pathway signaling, Nesuparib potentially addresses these oncogenic drivers while enhancing therapeutic responses [21] [23].

    Furthermore, Nesuparib's dual modulation of Wnt/β-catenin and Hippo pathways creates synergistic anti-tumor effects. Both pathways converge on similar downstream targets related to cellular proliferation and survival, and their simultaneous inhibition may overcome compensatory mechanisms that limit single-pathway targeting approaches [21] [22].

    Experimental studies demonstrate that Nesuparib treatment promotes YAP/TAZ phosphorylation and cytoplasmic localization while reducing expression of Hippo pathway target genes [1] [23]. This molecular reprogramming correlates with enhanced sensitivity to apoptotic stimuli and reduced cellular invasiveness, suggesting therapeutic benefits extending beyond primary tumor growth inhibition [23].

    XLogP3

    1.8

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    400.20115941 g/mol

    Monoisotopic Mass

    400.20115941 g/mol

    Heavy Atom Count

    30

    UNII

    U6N7333GDW

    Dates

    Last modified: 08-10-2024

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